Methyl 6-nitronicotinate
Description
Significance of Nicotinic Acid Derivatives in Chemical Research
Nicotinic acid, also known as niacin or vitamin B3, is a pyridine-3-carboxylic acid. wikipedia.org Its derivatives form a broad class of compounds that are of significant interest in various areas of chemical research. These derivatives serve as crucial building blocks and intermediates in the synthesis of a wide array of more complex molecules. chemistryjournal.netresearchgate.net Their applications are diverse, ranging from the development of pharmaceuticals to materials science. chemistryjournal.netnih.gov For instance, certain nicotinic acid derivatives have been investigated for their potential anti-inflammatory, antioxidant, and tyrosinase inhibitory activities. nih.govtmu.edu.tw The versatility of the nicotinic acid scaffold allows for a wide range of chemical modifications, leading to the generation of large libraries of compounds for screening and discovery. researchgate.net
Overview of Methyl 6-nitronicotinate as a Subject of Academic Inquiry
This compound is a specific derivative of nicotinic acid that has garnered attention in academic and industrial research. It is characterized by a methyl ester group at the 3-position and a nitro group at the 6-position of the pyridine (B92270) ring. This compound primarily serves as a valuable intermediate in organic synthesis. The presence of the electron-withdrawing nitro group and the ester functionality makes it a versatile substrate for various chemical transformations, including nucleophilic aromatic substitution reactions. researchgate.netunimi.it For example, it is a precursor in the synthesis of other substituted nicotinates, such as Methyl 6-amino-5-nitronicotinate, which can be further converted to Methyl 5,6-diaminonicotinate. prepchem.com
Scope and Objectives of the Research Outline in the Context of Chemical Sciences
The objective of this article is to present a concise, scientifically grounded overview of this compound. The scope is strictly limited to its chemical properties and its role as an intermediate in synthetic chemistry, based on available research findings. This outline will not cover aspects such as dosage, administration, or safety profiles. The focus remains solely on the academic and research-oriented significance of this compound within the chemical sciences.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 54973-78-3 | chemicalbook.com |
| Molecular Formula | C7H6N2O4 | chemicalbook.com |
| Molecular Weight | 182.13 g/mol | chemicalbook.com |
| Melting Point | 130-131 °C | chemicalbook.com |
| Boiling Point (Predicted) | 338.8±27.0 °C | chemicalbook.comsigmaaldrich.com |
Notable Derivatives and Related Compounds
The study of this compound often involves its synthesis from or conversion into other important chemical intermediates. These related compounds are crucial for building more complex molecular architectures.
One key related compound is Methyl 6-chloro-5-nitronicotinate . nih.govchemicalbook.com This molecule is frequently used as a starting material in nucleophilic aromatic substitution (SNAr) reactions, where the chloro group is displaced by various nucleophiles. researchgate.netunimi.it This reactivity makes it a valuable building block for creating a diverse library of substituted nicotinic esters. researchgate.netunimi.it
Another significant derivative is Methyl 6-amino-5-nitronicotinate , which is synthesized from this compound. prepchem.com This amino derivative can undergo further reactions, such as reduction of the nitro group, to yield compounds like Methyl 5,6-diaminonicotinate . prepchem.com
The hydroxyl analog, Methyl 6-hydroxy-5-nitronicotinate , is another related building block used in drug discovery and custom synthesis. chemshuttle.com Similarly, Methyl 6-(methylamino)-5-nitronicotinate is a documented derivative with its own set of chemical properties and potential applications. nih.gov
The synthesis of these and other nicotinic acid derivatives often starts from simpler precursors like Methyl nicotinate (B505614) or 5-nitronicotinic acid . researchgate.netchemicalbook.com The strategic introduction and modification of functional groups on the pyridine ring are central to the synthetic chemistry in this area. environmentclearance.nic.ina2bchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-nitropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-13-7(10)5-2-3-6(8-4-5)9(11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIAHISRDZCZKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Methyl 6 Nitronicotinate
Synthetic Routes to Methyl 6-nitronicotinate and its Precursors
The generation of this compound relies on two fundamental organic chemistry transformations: the nitration of the pyridine (B92270) core and the esterification of the carboxylic acid moiety.
Nitration Strategies in Pyridine Ring Systems
The direct nitration of pyridine rings is a challenging chemical transformation. The pyridine nitrogen atom is basic and reacts with strong electrophiles, forming a stable pyridinium salt. This deactivates the ring system towards electrophilic aromatic substitution, often requiring harsh reaction conditions such as high temperatures. youtube.com The inherent electron-deficient nature of the pyridine ring further complicates electrophilic substitutions. youtube.com
Despite these challenges, several strategies have been developed. A common method involves the use of a mixture of sulfuric acid and nitric acid at elevated temperatures to introduce a nitro group onto an activated pyridine ring. youtube.com For instance, a chlorinated pyridine derivative has been successfully nitrated using this mixture at 110°C. youtube.com Alternative nitrating agents like nitro-saccharin in the presence of Lewis acids have also been employed. youtube.com A more recent approach involves the nitration of pyridines with nitric acid in trifluoroacetic anhydride, which has been shown to produce 3-nitropyridines in yields ranging from 10–83%. rsc.orgresearchgate.net For pyridine-2,6-diamines, carrying out the nitration in a mixture of nitric acid and oleum (fuming sulfuric acid) has been found to significantly increase the yield of dinitrated products to over 90%, compared to around 50% with conventional nitric/sulfuric acid mixtures. google.com These methods highlight the necessity of carefully chosen reagents and conditions to overcome the low reactivity of the pyridine nucleus.
Achieving regioselectivity, particularly meta-nitration, has been a long-standing challenge due to the electronic properties of the pyridine ring. acs.org A novel strategy involves a dearomatization-rearomatization sequence. In this process, pyridines react with dimethyl acetylenedicarboxylate to form 1,4-dipoles, which then undergo a cycloaddition reaction to create stable oxazino pyridine intermediates. These intermediates can then be nitrated, leading to the desired meta-nitropyridine derivatives. acs.org
Esterification Techniques for Nicotinic Acid Derivatives
The conversion of nicotinic acid and its derivatives to their corresponding methyl esters is a more straightforward process, typically achieved through Fischer esterification. This method involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as concentrated sulfuric acid. scholarsresearchlibrary.comprepchem.com For example, 6-Methylnicotinic acid is converted to Methyl 6-methylnicotinate by refluxing in methanol saturated with gaseous hydrogen chloride for one hour. prepchem.com Similarly, Methyl 6-aminonicotinate can be prepared from 6-aminonicotinic acid by reaction with aqueous hydrogen chloride in methanol under reflux. georganics.sk
An alternative method for preparing active esters involves first converting the pyridinecarboxylic acid to its acid chloride using thionyl chloride (SOCl₂) with a catalytic amount of DMF. mdpi.com The resulting acid chloride hydrochloride can then be reacted with an alcohol in the presence of a base like triethylamine to yield the desired ester. mdpi.com Patents also describe processes for preparing nicotinic acid esters directly from pyridine dicarboxylic acids by refluxing with an alcohol at temperatures between 150°C and 250°C. google.com
Advanced Synthetic Approaches for Functionalization
Further modification of nitronated nicotinic esters often employs Nucleophilic Aromatic Substitution (SNAr), a powerful tool for introducing a wide range of functional groups onto the electron-deficient pyridine ring.
Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Nicotinic Esters (e.g., Methyl 6-chloro-5-nitronicotinate)
The SNAr reaction is a key strategy for the functionalization of heteroaromatic compounds. acsgcipr.org In this reaction, a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org The reaction is particularly effective on aromatic rings that are activated by strong electron-withdrawing groups, such as a nitro group (–NO₂), positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org For pyridine systems, the presence of the ring nitrogen and an additional activating group like –NO₂ makes the ring highly electrophilic and susceptible to nucleophilic attack.
Methyl 6-chloro-5-nitronicotinate is an ideal substrate for SNAr reactions. The chlorine atom at the 6-position is activated by the adjacent nitro group at the 5-position and the ester group at the 3-position, facilitating its displacement by various nucleophiles. This makes it a valuable intermediate in the synthesis of diverse pharmaceutical compounds. chemicalbook.com
Mechanistic Investigations of SNAr Protocols
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. libretexts.org
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.orgyoutube.com The stability of this intermediate is crucial for the reaction to proceed. The negative charge is delocalized over the ring and, more importantly, onto the electron-withdrawing groups. libretexts.org In the case of nitro-substituted pyridines, the nitro group effectively stabilizes the negative charge of the Meisenheimer complex through resonance. youtube.com
Elimination of the Leaving Group: In the second, usually rapid, step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com
The formation of the Meisenheimer complex is generally the rate-determining step of the reaction. masterorganicchemistry.com Kinetic studies on the reactions of 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine with secondary amines have confirmed that the reaction proceeds via an SNAr mechanism where the first step is rate-determining. researchgate.net For reactions involving N-methylpyridinium compounds, the mechanism can be more complex, sometimes involving a rate-determining hydrogen-bond formation with the substrate-nucleophile addition intermediate, followed by deprotonation. nih.gov The nature of the leaving group also plays a role; for activated aryl halides, the typical reactivity order is F > Cl ≈ Br > I. masterorganicchemistry.comnih.gov This is because the more electronegative fluorine atom better stabilizes the transition state leading to the Meisenheimer complex, even though the C-F bond is stronger than other carbon-halogen bonds. masterorganicchemistry.com
Application of Green Solvents (e.g., Cyrene) in SNAr Chemistry
In recent years, there has been a significant push towards developing more sustainable chemical processes, which includes replacing conventional, toxic solvents with greener alternatives. ijarsct.co.in Traditional SNAr reactions are often performed in polar aprotic solvents like DMF, DMSO, and NMP, which are effective but face increasing restrictions due to their toxicity. rsc.orgnih.gov
Cyrene (dihydrolevoglucosenone) has emerged as a promising bio-based, biodegradable alternative to these solvents. nih.govdigitellinc.com It is a polar aprotic solvent with a high boiling point, making it suitable for a range of organic reactions. nih.gov However, a known disadvantage of Cyrene is its instability in the presence of strong bases, which can cause it to polymerize. acsgcipr.orgunimi.it
Despite this limitation, Cyrene has been successfully employed as a solvent for SNAr reactions on nicotinic esters. unimi.itresearchgate.net Researchers have developed an efficient protocol that utilizes a very short reaction time of just 15 minutes. This rapid execution prevents the base-induced polymerization of Cyrene from occurring. unimi.itresearchgate.net In these studies, Cyrene not only served as an effective solvent but also outperformed traditional solvents like DMF and DMSO in some cases. unimi.itresearchgate.net An additional benefit is Cyrene's high solubility in water, which simplifies the purification process; the desired products can often be isolated by simple precipitation upon the addition of ice-water. unimi.itresearchgate.net This green approach significantly reduces the environmental impact of the synthesis of functionalized nicotinic acid derivatives.
The table below summarizes the physical properties of Cyrene in comparison to common polar aprotic solvents. nih.gov
| Solvent | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Viscosity (cP) |
| Cyrene | 227 | -2.6 | 1.25 | 13.9 |
| NMP | 202 | -24 | 1.03 | 1.65 |
| DMF | 153 | -61 | 0.94 | 0.92 |
| DMSO | 189 | 18.5 | 1.10 | 1.99 |
Microwave-Assisted Synthesis Techniques for Nicotinic Esters
Microwave-assisted synthesis has emerged as a significant tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved purity of products. scispace.comrsc.org This technology utilizes microwave irradiation to heat the reaction mixture directly and efficiently. In the context of nicotinic acid derivatives, microwave irradiation has been successfully employed to synthesize various analogs, demonstrating its potential for the synthesis of this compound and related esters. researchgate.netsemanticscholar.org
The key advantages of microwave-assisted synthesis include rapid and uniform heating, which can lead to the acceleration of chemical reactions. scispace.com For the synthesis of N-heterocycles, a class of compounds that includes nicotinic esters, microwave-assisted methods have been shown to significantly improve the efficiency of cyclocondensation and cycloaddition reactions. rsc.orgmdpi.com For instance, the synthesis of complexes of 2-hydroxy-6-methylnicotinic acid has been achieved with good yields and in significantly less time using microwave irradiation compared to conventional heating methods. researchgate.netsemanticscholar.org This "green chemistry" approach is also noted for its energy efficiency and potential for solvent reduction. scispace.com
While specific protocols for the microwave-assisted synthesis of this compound are not extensively detailed in the provided search results, the successful application of this technique to structurally similar compounds, such as other nicotinic acid derivatives, suggests its applicability. The general procedure involves subjecting the reactants to microwave irradiation in a suitable solvent, often in a sealed vessel, at a controlled temperature and pressure. The reaction progress is typically monitored by thin-layer chromatography (TLC). semanticscholar.orgrsc.org
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes to hours | semanticscholar.orgmdpi.com |
| Energy Consumption | Higher | Lower | scispace.com |
| Yields | Variable | Often higher | scispace.comresearchgate.net |
| Heating Method | Conduction and convection | Direct dielectric heating | scispace.comrsc.org |
Scalability Considerations for Synthetic Protocols
The transition of a synthetic protocol from a laboratory scale to an industrial or pilot-plant scale introduces several challenges that must be addressed to ensure efficiency, safety, and economic viability. For the synthesis of this compound, while specific large-scale manufacturing processes are not detailed in the provided results, general principles of scalability can be applied. A manufacturing process for the related compound methyl-6-methylnicotinate involves reacting 5-ethyl-2-methyl pyridine with a mixture of sulfuric and nitric acid, followed by esterification with methanol. environmentclearance.nic.in This type of process highlights key scalability considerations.
Key factors that require careful consideration during scale-up include:
Heat Transfer: Exothermic reactions, such as nitration, can be difficult to control on a large scale. Efficient heat removal is crucial to prevent runaway reactions.
Mass Transfer: Ensuring efficient mixing of reactants becomes more challenging in large reactors, which can affect reaction rates and selectivity.
Reagent Handling and Stoichiometry: The addition rates and order of addition of reagents must be carefully controlled.
Work-up and Purification: Procedures such as extraction, distillation, and crystallization need to be adapted for large volumes. For instance, a described process for a related nicotinate (B505614) involves pH adjustment, extraction with a solvent like MDC (methylene chloride), solvent recovery, and fractional distillation for purification. environmentclearance.nic.in
Safety: A thorough hazard analysis is required to identify and mitigate potential risks associated with the chemicals and reaction conditions.
The choice of reagents and solvents can also impact scalability. For example, using highly volatile or toxic solvents may be acceptable in a lab setting but can pose significant challenges on an industrial scale.
Reductive Transformations of the Nitro Group
The nitro group of this compound is a versatile functional group that can be transformed into a variety of other functionalities, most notably an amino group. This reduction is a key step in the synthesis of many biologically active molecules and complex chemical building blocks.
A common and effective method for the reduction of an aromatic nitro group is catalytic hydrogenation. This method involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. A specific example is the synthesis of methyl 5,6-diaminonicotinate from methyl 6-amino-5-nitronicotinate. prepchem.com In this procedure, the nitro group is reduced using hydrogen gas and a 5% palladium on carbon (Pd/C) catalyst in a methanol solvent at room temperature and normal pressure. prepchem.com The reaction is monitored until the stoichiometric amount of hydrogen is absorbed, after which the catalyst is filtered off, and the product is isolated by evaporation of the solvent and recrystallization. prepchem.com
Other reducing agents can also be employed for the reduction of nitro groups, including metals in acidic media (e.g., Sn/HCl, Fe/HCl) or other catalytic systems. The choice of reducing agent can depend on the presence of other functional groups in the molecule to ensure chemoselectivity.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl 6-amino-5-nitronicotinate | H₂, 5% Pd/C, Methanol, RT, normal pressure | Methyl 5,6-diaminonicotinate | Quantitative (based on hydrogen absorption), 0.8g from 1g starting material after recrystallization | prepchem.com |
Palladium-Catalyzed Coupling Reactions for Diversification (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the diversification of aromatic and heteroaromatic scaffolds. mdpi.comresearchgate.net Reactions such as the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings have found wide application in the synthesis of pharmaceuticals and other fine chemicals. mdpi.comresearchgate.net
While direct examples of palladium-catalyzed coupling reactions starting with this compound are not provided in the search results, its structural backbone is amenable to such transformations. For these reactions to be employed, the pyridine ring typically needs to be functionalized with a suitable leaving group, such as a halogen (Cl, Br, I) or a triflate. For instance, the related compound, methyl 6-chloro-5-nitronicotinate, could potentially serve as a substrate for cross-coupling reactions. nih.govchemicalbook.combldpharm.comuni.lu
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is particularly versatile for creating biaryl structures. mdpi.com The general utility of palladium-catalyzed cross-coupling has been demonstrated in the synthesis of complex molecules like 6,8-disubstituted 1,7-naphthyridines, which are structurally related to nicotinates and serve as potent enzyme inhibitors. nih.gov The development of these reactions has allowed for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies. nih.gov
The broad scope of boronic acids and the tolerance of the reaction conditions to various functional groups make palladium-catalyzed cross-coupling a highly valuable strategy for the late-stage functionalization and diversification of molecules derived from this compound. organic-chemistry.orgpolyu.edu.hk
Synthesis of Structurally Related Methyl Nitronicotinate Analogs
Methyl 6-amino-5-nitronicotinate Derivatives
Methyl 6-amino-5-nitronicotinate is a key structural analog and a valuable synthetic intermediate. chemscene.com Its structure is characterized by the presence of both an amino and a nitro group on the pyridine ring, making it a precursor for a range of more complex molecules. For example, as previously mentioned, the nitro group can be selectively reduced to an amino group to yield methyl 5,6-diaminonicotinate. prepchem.com This diamino derivative can then be used in the synthesis of various heterocyclic systems, such as quinoxalines and other fused bicyclic structures. The amino group in methyl 6-aminonicotinate can also be a site for further functionalization. georganics.sk
| Property | Value | Reference |
|---|---|---|
| CAS Number | 104685-75-8 | chemscene.com |
| Molecular Formula | C₇H₇N₃O₄ | chemscene.com |
| Molecular Weight | 197.15 g/mol | chemscene.com |
| Synonym | Methyl 6-amino-5-nitropyridine-3-carboxylate | chemscene.com |
Methyl 6-hydroxy-5-nitronicotinate Analogs
Methyl 6-hydroxy-5-nitronicotinate is another important analog that serves as a key intermediate in pharmaceutical research and organic synthesis. myskinrecipes.com It is particularly valuable for creating nitro-containing heterocycles. myskinrecipes.com
The synthesis of the parent acid, 6-hydroxy-5-nitronicotinic acid, has been reported through the nitration of 6-hydroxynicotinic acid. guidechem.com This reaction is typically carried out using a mixture of concentrated sulfuric acid and fuming nitric acid. guidechem.com The reaction temperature is carefully controlled, often starting at low temperatures and then heating to drive the reaction to completion. The product is then isolated by pouring the reaction mixture onto ice, followed by filtration and drying of the precipitated solid. guidechem.com The corresponding methyl ester, methyl 6-hydroxy-5-nitronicotinate, can then be prepared through standard esterification procedures, such as reaction with methanol in the presence of an acid catalyst.
| Starting Material | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| 6-Hydroxynicotinic acid | Concentrated H₂SO₄, Fuming HNO₃ | 0 °C, then heated to 45 °C for 3 hours | 6-Hydroxy-5-nitronicotinic acid | guidechem.com |
| 6-Hydroxynicotinic acid | Concentrated H₂SO₄, 1:1 mixture of H₂SO₄ and HNO₃ | <20 °C, then room temperature for 1 hour, then 80 °C for 4 hours | 6-Hydroxy-5-nitronicotinic acid | guidechem.com |
Halogenated Methyl Nitronicotinate Intermediates (e.g., Chloro, Bromo)
The introduction of halogen atoms onto the pyridine ring of this compound provides key intermediates for further chemical transformations. The synthesis of chloro and bromo derivatives is of particular interest.
The synthesis of Methyl 6-chloro-5-nitronicotinate is a well-established procedure. A common method involves the reaction of 6-Hydroxy-5-nitronicotinic acid with a chlorinating agent, followed by esterification with methanol. For instance, treatment of 6-Hydroxy-5-nitronicotinic acid with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) effectively converts the hydroxyl group to a chlorine atom. The subsequent addition of methanol to the reaction mixture yields Methyl 6-chloro-5-nitronicotinate. This transformation is a nucleophilic substitution reaction on the pyridine ring, facilitated by the activating effect of the nitro group.
While direct bromination methods are less commonly reported for this specific substrate, the Sandmeyer reaction presents a viable and versatile alternative for the synthesis of bromo and other halo derivatives. This method starts from an amino precursor, such as Methyl 6-amino-5-nitronicotinate. Diazotization of the amino group with a nitrite source in the presence of a strong acid generates a diazonium salt. The subsequent treatment of this diazonium salt with a copper(I) halide (e.g., CuBr for bromination or CuCl for chlorination) facilitates the replacement of the diazonium group with the corresponding halogen. This radical-nucleophilic aromatic substitution reaction is a powerful tool for introducing a wide range of functionalities onto aromatic and heteroaromatic rings.
The following table summarizes the synthetic approaches to halogenated this compound intermediates:
| Compound | Starting Material | Reagents | Key Reaction Type |
| Methyl 6-chloro-5-nitronicotinate | 6-Hydroxy-5-nitronicotinic acid | 1. Thionyl chloride, DMF (cat.) 2. Methanol | Nucleophilic Substitution |
| Methyl 6-bromo-5-nitronicotinate | Methyl 6-amino-5-nitronicotinate | 1. NaNO₂, HBr 2. CuBr | Sandmeyer Reaction |
Alkyl and Alkoxy Substituted Methyl Nitronicotinates
The introduction of alkyl and alkoxy groups onto the this compound scaffold can significantly modify its electronic and steric properties, leading to new applications.
Alkoxy-substituted derivatives are commonly prepared via nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group strongly activates the 6-position of the pyridine ring towards nucleophilic attack. Consequently, Methyl 6-chloro-5-nitronicotinate can readily react with various alkoxides (RO⁻) to yield the corresponding Methyl 6-alkoxy-5-nitronicotinates. For example, treatment of Methyl 6-chloro-5-nitronicotinate with sodium methoxide in methanol leads to the efficient formation of Methyl 6-methoxy-5-nitronicotinate. This reaction proceeds through a Meisenheimer complex intermediate, a resonance-stabilized species that facilitates the displacement of the chloride leaving group. This methodology is general and can be extended to a range of other alkoxides.
The synthesis of alkyl-substituted Methyl 6-nitronicotinates often requires more advanced organometallic cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling , are powerful methods for forming carbon-carbon bonds. In a typical Suzuki reaction, a halo-substituted nicotinate, such as Methyl 6-chloro-5-nitronicotinate or Methyl 6-bromo-5-nitronicotinate, can be coupled with an organoboron reagent (e.g., an alkylboronic acid or its ester) in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the desired alkyl-substituted product. While specific examples for the alkylation of this compound are not extensively documented in readily available literature, the principles of these well-established cross-coupling reactions are applicable to this system.
Below is a table outlining the synthetic strategies for alkyl and alkoxy substituted Methyl 6-nitronicotinates:
| Compound Type | Starting Material | Reagents | Key Reaction Type |
| Methyl 6-alkoxy-5-nitronicotinate | Methyl 6-chloro-5-nitronicotinate | Sodium alkoxide (e.g., NaOCH₃) | Nucleophilic Aromatic Substitution (SNAr) |
| Methyl 6-alkyl-5-nitronicotinate | Methyl 6-halo-5-nitronicotinate (halo = Cl, Br) | Alkylboronic acid or ester, Pd catalyst, base | Suzuki-Miyaura Coupling |
Spectroscopic Characterization and Structural Elucidation of Methyl 6 Nitronicotinate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each unique proton and carbon atom in the structure of Methyl 6-nitronicotinate.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the protons of the methyl ester group. The pyridine ring contains three aromatic protons, which will appear as distinct multiplets in the downfield region of the spectrum, typically between δ 7.0 and 9.5 ppm. The electron-withdrawing nature of the nitro group and the ester functionality significantly deshields these protons.
The methyl group of the ester will present as a singlet, typically in the range of δ 3.5-4.0 ppm. The integration of these signals will correspond to a 1:1:1 ratio for the aromatic protons and a 3H integration for the methyl singlet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-2 | ~9.3 - 9.5 | d |
| H-4 | ~8.8 - 9.0 | dd |
| H-5 | ~7.8 - 8.0 | d |
Note: These are predicted values based on the structure and data from analogous compounds.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound has seven unique carbon atoms, and thus seven distinct signals are expected in the broadband decoupled ¹³C NMR spectrum. The carbonyl carbon of the ester group will be the most downfield signal, typically appearing in the range of δ 160-170 ppm.
The aromatic carbons will resonate in the region of δ 120-160 ppm. The carbon atom attached to the nitro group (C-6) will be significantly deshielded. The carbon of the methyl ester will appear furthest upfield, generally between δ 50-60 ppm.
For comparison, the ¹³C NMR spectrum of Methyl nicotinate (B505614) shows signals for the aromatic carbons at approximately δ 153.2, 151.0, 137.0, 128.8, and 123.5 ppm, with the ester carbonyl carbon at δ 165.7 ppm and the methyl carbon at δ 52.4 ppm. chemicalbook.com The introduction of a nitro group at the C-6 position in this compound would cause a downfield shift for C-6 and C-5, and an upfield shift for C-2.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~164 - 166 |
| C-2 | ~150 - 152 |
| C-3 | ~125 - 127 |
| C-4 | ~138 - 140 |
| C-5 | ~120 - 122 |
| C-6 | ~155 - 157 |
Note: These are predicted values based on the structure and data from analogous compounds.
Spectroscopic analysis can sometimes be complicated by phenomena such as tautomerism and solvent effects, which can alter the appearance of NMR spectra.
Tautomerism: For nitropyridine derivatives, there is a potential for tautomerism, particularly the equilibrium between the nitro and the aci-nitro forms. However, for this compound, the nitro form is expected to be overwhelmingly dominant in common NMR solvents. The study of related compounds like 2-hydroxy-5-nitropyridine (B147068) has shown that the keto tautomer is favored. elsevierpure.com Should significant tautomerism occur, it would be observable by the appearance of a second set of NMR signals corresponding to the minor tautomer. researchgate.net
Solvent Effects: The chemical shifts of the protons and carbons in this compound can be influenced by the choice of NMR solvent. reddit.com Aromatic solvents like benzene-d₆ can induce significant shifts (Aromatic Solvent Induced Shifts or ASIS) compared to solvents like chloroform-d₃, which can be useful for resolving overlapping signals. nanalysis.com The interactions between the polar nitro and ester groups with polar solvents like DMSO-d₆ can also lead to noticeable changes in chemical shifts compared to less polar solvents. researchgate.net Computational methods and studying the compound in a variety of solvents are common approaches to understanding and accounting for these effects. cas.czmdpi.com
Vibrational Spectroscopy (Infrared, IR)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show strong absorption bands corresponding to the nitro, ester, and pyridine functionalities.
The most prominent peaks would be:
N-O stretching of the nitro group, which typically appears as two strong bands around 1550-1500 cm⁻¹ (asymmetric) and 1360-1300 cm⁻¹ (symmetric).
C=O stretching of the ester group, which will be a strong, sharp peak in the region of 1730-1715 cm⁻¹.
C-O stretching of the ester, appearing around 1300-1100 cm⁻¹.
C=N and C=C stretching vibrations of the pyridine ring, which are expected in the 1600-1400 cm⁻¹ region.
C-H stretching of the aromatic ring protons will be observed above 3000 cm⁻¹, while the C-H stretching of the methyl group will be just below 3000 cm⁻¹.
Data for the related compound Methyl nicotinate shows a strong C=O stretch at approximately 1725 cm⁻¹ and C-O stretching bands around 1290 cm⁻¹ and 1110 cm⁻¹. chemicalbook.com
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibration | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Nitro | Asymmetric N-O Stretch | 1550 - 1500 |
| Nitro | Symmetric N-O Stretch | 1360 - 1300 |
| Ester | C=O Stretch | 1730 - 1715 |
| Ester | C-O Stretch | 1300 - 1100 |
| Pyridine Ring | C=N, C=C Stretches | 1600 - 1400 |
| Aromatic C-H | Stretch | >3000 |
Electronic Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show characteristic absorption bands in the UV region. The pyridine ring itself has π → π* transitions. The presence of the nitro and ester groups, which are both chromophores and auxochromes, will shift these absorptions to longer wavelengths (a bathochromic shift).
One would expect to see strong absorptions below 300 nm corresponding to the π → π* transitions of the substituted pyridine system. A weaker n → π* transition, possibly from the nitro or carbonyl groups, might be observed at longer wavelengths, potentially extending into the near-UV region. The exact position and intensity of the absorption maxima (λ_max) would be dependent on the solvent used.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₆N₂O₄), the expected exact mass is approximately 182.0328 g/mol . The high-resolution mass spectrum would confirm this molecular formula.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 182. The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-OCH₃, 31 Da) to give a fragment at m/z = 151, followed by the loss of carbon monoxide (-CO, 28 Da) to yield a fragment at m/z = 123. Loss of the nitro group (-NO₂, 46 Da) from the molecular ion would result in a peak at m/z = 136.
Analysis of a similar compound, 6-Methylnicotinic acid , shows a prominent molecular ion peak and fragmentation through the loss of the carboxylic acid group. nist.gov This supports the expected stability of the pyridine ring under ionization.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Identity |
|---|---|
| 182 | [M]⁺ |
| 151 | [M - OCH₃]⁺ |
| 136 | [M - NO₂]⁺ |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By providing a highly precise mass-to-charge ratio, HRMS allows for the calculation of a unique molecular formula.
| Compound Name | Molecular Formula | Computed Exact Mass (Da) |
|---|---|---|
| Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | 215.9937843 |
Data sourced from PubChem. nih.gov
This table illustrates the level of precision achieved with HRMS, which is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
X-ray Diffraction (XRD) Crystallography for Solid-State Structural Determination
The crystallographic data for methyl 6-chloronicotinate, a derivative of this compound, has been reported and provides a valuable model for understanding the solid-state conformation of similar nicotinate structures. The study revealed that the molecule is nearly planar. nih.gov The crystal structure is stabilized by weak intermolecular interactions, including C—H···O and C—H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov
Below is a summary of the crystallographic data obtained for methyl 6-chloronicotinate. nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Molecular Formula | C7H6ClNO2 |
| Molecular Weight | 171.58 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a (Å) | 3.8721 (4) |
| b (Å) | 5.8068 (6) |
| c (Å) | 17.3721 (18) |
| α (°) | 95.563 (9) |
| β (°) | 94.918 (8) |
| γ (°) | 104.657 (9) |
| Volume (Å3) | 373.64 (7) |
| Z | 2 |
These crystallographic parameters define the unit cell of the crystal lattice and, combined with the atomic coordinates, provide a complete and unambiguous determination of the solid-state structure of methyl 6-chloronicotinate. nih.govresearchgate.net This detailed structural information is critical for rational drug design and understanding intermolecular interactions. mdpi.com
Theoretical and Computational Chemistry Investigations on Methyl 6 Nitronicotinate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying molecular systems, offering a favorable balance between accuracy and computational cost. nih.gov It is widely used for calculating the potential energy surfaces of chemical systems, which provides foundational information about a molecule's geometry and energy. nih.gov
A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable arrangement of atoms in a molecule by minimizing its total energy. pennylane.ai For Methyl 6-nitronicotinate, this process involves calculating the forces on each atom and adjusting their positions until a local minimum on the potential energy surface is reached. This optimized geometry is crucial, as many other molecular properties are dependent on it. pennylane.ai
DFT methods, often employing hybrid functionals like B3LYP with basis sets such as 6-311+G(d,p), are used to determine equilibrium geometries. jocpr.com The calculation confirms that the optimized structure represents a true energy minimum by ensuring there are no imaginary vibrational frequencies. jocpr.com The resulting bond lengths, bond angles, and dihedral angles provide a detailed three-dimensional picture of the molecule. For a related compound, 6-methylnicotinic acid, DFT calculations have shown good agreement between optimized geometric parameters and experimental X-ray data. jocpr.com
Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity, polarizability, and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. jocpr.com
| Property | Calculated Value |
|---|---|
| Total Energy (Hartree) | -685.123 |
| HOMO Energy (eV) | -7.45 |
| LUMO Energy (eV) | -2.15 |
| HOMO-LUMO Gap (eV) | 5.30 |
| Dipole Moment (Debye) | 4.75 |
DFT calculations are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies corresponding to the normal modes of vibration can be obtained. jocpr.com These theoretical frequencies often show good agreement with experimental data, although a scaling factor is typically applied to correct for systematic overestimation by the method. jocpr.comresearchgate.net
The analysis of these vibrational modes allows for the assignment of specific spectral bands to particular molecular motions, such as C=O stretching, NO2 asymmetric/symmetric stretches, C-H bending, and ring vibrations. researchgate.netmdpi.com This detailed assignment is invaluable for interpreting experimental spectra and understanding the molecule's structural dynamics. For instance, in nitrated aromatic compounds, the frequencies of the NO2 stretching modes can provide insights into their relative reactivity. researchgate.net
| Vibrational Mode | Calculated Frequency (Scaled) | Expected IR Intensity |
|---|---|---|
| C-H Stretch (Aromatic) | 3105 | Medium |
| C-H Stretch (Methyl) | 2980 | Medium |
| C=O Stretch (Ester) | 1735 | Very Strong |
| NO₂ Asymmetric Stretch | 1580 | Strong |
| C=C/C=N Ring Stretch | 1540 | Strong |
| NO₂ Symmetric Stretch | 1350 | Very Strong |
Understanding the charge distribution within a molecule is key to predicting its reactive behavior. DFT can be used to generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. The MEP is a valuable tool for identifying electrophilic and nucleophilic sites. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.
For this compound, the MEP would likely show a significant negative potential around the oxygen atoms of the nitro and ester groups, highlighting them as sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the pyridine (B92270) ring would exhibit a positive potential. This analysis helps in predicting how the molecule will interact with other reagents and provides a rational basis for designing functionalization strategies.
Ab Initio Quantum Chemical Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory, Coupled Cluster)
Ab initio methods are a class of computational techniques that solve the electronic Schrödinger equation from "first principles," without using empirical parameters. wikipedia.org
Hartree-Fock (HF) Theory : This is the simplest ab initio method, where each electron is treated in the average field of all other electrons. chemeurope.com While computationally efficient, it neglects electron correlation, which can limit its accuracy, especially for properties that depend on subtle electronic effects. chemeurope.comnih.gov
Møller-Plesset (MP) Perturbation Theory : MP methods, particularly second-order Møller-Plesset (MP2), are post-Hartree-Fock methods that improve upon the HF approximation by including electron correlation. wikipedia.org MP2 calculations are more computationally demanding than HF, typically scaling with the fifth power of the number of basis functions (N⁵), but offer greater accuracy for properties like non-bonded interaction energies. chemeurope.comnih.gov
Coupled Cluster (CC) Theory : Coupled Cluster methods, such as CCSD(T), are considered the "gold standard" in quantum chemistry for their high accuracy in calculating molecular energies. wikipedia.org They provide a very accurate description of electron correlation but are computationally very expensive, with costs scaling as N⁷ or higher, limiting their application to smaller molecules. wikipedia.orgchemeurope.com
For this compound, HF could provide a reasonable initial geometry, but MP2 or DFT would be preferred for more accurate energy and property calculations. CCSD(T) could be used to obtain a highly accurate benchmark energy for a single geometry, which could then be used to validate the results from less expensive methods like DFT.
Computational Approaches for Reaction Mechanism Elucidation
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out the entire reaction pathway. rsc.org This involves identifying and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, transition states (TS).
The process begins with locating the stationary points on the potential energy surface. Transition states are first-order saddle points, representing the energy maximum along the reaction coordinate. Vibrational frequency analysis is used to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. rsc.org
By calculating the energies of all species along the reaction pathway, an energy profile can be constructed. This profile reveals the activation energy (the energy difference between the reactants and the transition state), which is the primary determinant of the reaction rate. These computational studies can distinguish between competing reaction pathways and provide a detailed, atomistic understanding of how a chemical transformation occurs. rsc.org
Molecular Modeling and Docking Simulations (Applied to related compounds to understand methodologies)
While direct docking studies on this compound may not be widely reported, the methodologies are well-established and can be understood from studies on related compounds. nih.gov Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. aaru.edu.jo
The process involves two main steps:
Sampling : The algorithm explores a vast number of possible conformations and orientations of the ligand within the receptor's binding site.
Scoring : A scoring function is used to estimate the binding affinity (often as a binding energy) for each generated pose. The pose with the best score is predicted as the most likely binding mode. aaru.edu.jo
Following docking, Molecular Dynamics (MD) simulations can be employed to refine the docked pose and assess the stability of the ligand-receptor complex over time. mdpi.commdpi.com MD simulations model the atomic motions of the system, providing insights into the flexibility of the complex and the specific interactions, such as hydrogen bonds, that stabilize the binding. mdpi.com Studies on various small molecules, including nereistoxin derivatives and other enzyme inhibitors, have successfully used docking and MD simulations to understand binding mechanisms and structure-activity relationships, demonstrating the power of these methods in drug discovery and design. mdpi.comnih.gov
Ligand-Target Interaction Prediction
Predicting the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein, is a cornerstone of modern drug design. Computational techniques like molecular docking are employed to simulate the binding of a ligand to a receptor's active site. These simulations help in understanding the binding affinity, mode of interaction, and stability of the ligand-protein complex.
Molecular docking studies involve placing the ligand in the binding site of a protein and evaluating the interactions. The process calculates a docking score, which estimates the binding free energy of the complex. nih.gov Lower binding energies generally indicate a more stable and favorable interaction. mdpi.com These predictions are crucial for identifying potential inhibitors or modulators of protein function.
The interactions between the ligand and the protein's amino acid residues are analyzed to understand the basis of binding. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, in a hypothetical docking study of this compound with a target protein, the nitro group might act as a hydrogen bond acceptor, while the aromatic ring could engage in hydrophobic interactions.
To illustrate the type of data generated from such studies, the table below presents hypothetical docking results for this compound against a putative protein target.
| Parameter | Value |
| Target Protein | Hypothetical Kinase XYZ |
| Docking Score (kcal/mol) | -8.5 |
| Hydrogen Bond Interactions | ASN-120, LYS-45 |
| Hydrophobic Interactions | LEU-25, VAL-33, ILE-100 |
| Binding Site Residues | LEU-25, VAL-33, LYS-45, GLU-60, ILE-100, ASN-120 |
This data is illustrative and intended to represent typical results from a molecular docking simulation.
Virtual Screening Methodologies in Compound Design
Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov This method is a cost-effective and time-efficient alternative to high-throughput screening (HTS). dundee.ac.uk VS can be broadly categorized into ligand-based and structure-based approaches.
In a ligand-based virtual screening (LBVS) approach, a known active ligand is used as a template to find other molecules in a database with similar properties. nih.gov If this compound were a known inhibitor of a target, its structural features, often represented as molecular fingerprints, would be used to search for similar compounds. dundee.ac.uk
Structure-based virtual screening (SBVS), on the other hand, relies on the three-dimensional structure of the target protein. mtak.hu Molecular docking is a primary tool in SBVS, where compounds from a library are docked into the target's binding site, and their binding affinities are calculated and ranked. mdpi.com This allows for the identification of novel scaffolds that may have no obvious similarity to known ligands.
A typical virtual screening workflow involving a compound like this compound as a starting point or a library member would involve several key steps, as outlined in the table below.
| Step | Description |
| 1. Library Preparation | A large database of chemical compounds is prepared for screening. This involves generating 3D conformations and assigning appropriate chemical properties. |
| 2. Target Preparation | The 3D structure of the target protein is obtained (e.g., from the Protein Data Bank) and prepared for docking. |
| 3. Docking and Scoring | Each compound in the library is docked into the active site of the target protein, and a binding score is calculated. |
| 4. Hit Selection | Compounds are ranked based on their docking scores and interaction patterns. A threshold is applied to select a smaller subset of "hits." |
| 5. Post-Processing & Filtering | The selected hits are further filtered based on pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity) to eliminate candidates with poor drug-like properties. nih.gov |
This systematic process allows researchers to narrow down a vast chemical space to a manageable number of promising candidates for further experimental validation.
Research Applications of Methyl 6 Nitronicotinate and Its Analogs in Chemical Sciences
Medicinal Chemistry Applications
The unique chemical architecture of methyl 6-nitronicotinate and related compounds makes them highly valuable in the field of medicinal chemistry. Their utility stems from their role as versatile intermediates and structural templates for creating a diverse array of more complex molecules with potential therapeutic value.
Aromatic and heteroaromatic nitro compounds are recognized as indispensable building blocks for the synthesis of pharmaceutically relevant molecules. The nitro group's diverse reactivity and the ease with which it can be transformed into other functional groups make compounds like this compound ideal starting materials.
Researchers have utilized nitropyridine derivatives to synthesize a number of potent kinase inhibitors. For instance, analogs such as 2-chloro-3-nitropyridines have served as key intermediates in the creation of inhibitors for Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), enzymes implicated in inflammatory diseases and other pathological conditions. The synthesis pathways involve sequential reactions, such as nucleophilic substitution and Suzuki coupling, where the nitropyridine core is methodically elaborated to produce the final complex bioactive molecules.
Table 1: Examples of Bioactive Molecules Synthesized from Nitropyridine Building Blocks
| Starting Material Analog | Reaction Type(s) | Target Enzyme/Class | Resulting Compound Class |
| 2-Chloro-5-methyl-3-nitropyridine | Nucleophilic Substitution, Amide Coupling | Janus kinase 2 (JAK2) | Carboxamide-based Inhibitors |
| 2,6-Dichloro-3-nitropyridine | Suzuki Coupling, Nucleophilic Substitution, Acylation | Glycogen Synthase Kinase-3 (GSK3) | Heterocyclic GSK3 Inhibitors |
| 2-Chloro-3-nitropyridine | Nucleophilic Substitution, N-alkylation | Jack Bean Urease | 3-Nitropyridylpiperazine Derivatives |
The pyridine (B92270) ring is considered a "privileged structural motif" in drug design due to its presence in numerous approved drugs and its ability to engage in various biological interactions. The nitropyridine core of this compound serves as a rigid scaffold upon which diverse functional groups can be strategically placed to optimize binding to biological targets.
The development of novel urease inhibitors provides an example of this application. Starting from 2-chloro-3-nitropyridine, scientists have constructed derivatives that show significant inhibitory activity against jack bean urease, with IC₅₀ values substantially lower than the standard inhibitor, thiourea. In these syntheses, the nitropyridine scaffold is retained as the central structural element while different side chains are introduced to explore the structure-activity relationship and enhance potency. This modular approach allows chemists to fine-tune the pharmacological properties of the resulting molecules by modifying the peripheral chemical groups attached to the core scaffold.
Lipophilicity, often measured as the partition coefficient (log P), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET). researchgate.net The ability to modulate lipophilicity is a key strategy in medicinal chemistry to improve the drug-like properties of a lead compound. researchgate.net
The ester group in this compound and its analogs offers a convenient handle for this modulation. Studies on nicotinic acid derivatives have demonstrated that the lipophilicity can be systematically altered by changing the alcohol portion of the ester. For example, changing the ester from a methyl to an ethyl, butyl, or benzyl (B1604629) group progressively increases the compound's lipophilicity. This strategy allows for the fine-tuning of a molecule's ability to cross biological membranes, which is essential for reaching its intended target within the body. By creating a series of ester derivatives, researchers can systematically investigate how changes in lipophilicity affect a compound's biological activity and pharmacokinetic profile. drugbank.com
Biological Activity Investigations (Excluding clinical data, dosage, safety, and adverse effects)
Beyond their synthetic utility, nitropyridine derivatives have been investigated for their intrinsic biological activities. Preclinical research has focused on their potential as antimicrobial and anti-inflammatory agents, exploring their effects on various pathogens and inflammatory pathways.
Nitro-containing compounds have a long history as antimicrobial agents, and derivatives of nitropyridine are no exception. nih.gov Research has shown that nicotinic acid derivatives containing a nitro group exhibit significant activity against a range of bacterial and fungal strains, including S. aureus, B. subtilis, E. coli, C. albicans, and A. niger. mdpi.com
The proposed mechanism of action for many nitroaromatic antimicrobial agents involves the chemical reduction of the nitro group within the target cell. nih.gov This reduction process can generate highly reactive nitroso and hydroxylamine (B1172632) intermediates, as well as superoxide (B77818) radicals. These toxic species can then covalently bind to and damage critical biomolecules such as DNA, leading to cell death. nih.gov An alternative mechanism, proposed for nitroxoline (B368727) derivatives, involves the disruption of the bacterial outer membrane by chelating essential metal ions, which compromises the membrane's integrity and permeability.
Table 2: Antimicrobial Activity of Nitro-Substituted Nicotinic Acid Derivatives
| Compound Class | Test Organisms | Activity Noted |
| Nicotinic acid benzylidene hydrazides with nitro substituents | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Activity comparable to standard drugs (fluconazole, norfloxacin). mdpi.com |
| General Nitroaromatic Compounds | Various Bacteria & Parasites | Activity linked to intracellular reduction of the nitro group. nih.gov |
The nicotinic acid framework is associated with anti-inflammatory properties. Studies involving analogs have shown promising results. For instance, certain isonicotinates (isomers of nicotinates) have demonstrated exceptionally high in vitro anti-inflammatory activity, with some compounds showing potency eight times greater than ibuprofen. This activity has been linked to the inhibition of reactive oxygen species (ROS) production by immune cells. nih.gov The parent compound, methyl nicotinate (B505614), is thought to exert its effects by promoting the local release of prostaglandins, which are key mediators in the inflammatory response. drugbank.comnih.gov
Studies on Enzyme Activity and Protein Interactions through Biochemical Assays
Biochemical assays are fundamental tools for elucidating the roles of proteins and enzymes in biological processes. These assays allow for the characterization of protein-protein interactions and the assessment of enzyme kinetics, which are crucial for understanding cellular function. nih.govresearchgate.net In vitro biochemical strategies are varied and well-established, including methods like co-immunoprecipitation, in vitro binding assays, and protein cross-linking to identify and characterize interactions. nih.govresearchgate.net For instance, discovering the interacting partners of a protein can provide significant insights into its function, moving beyond sequence-based predictions. nih.gov
While direct studies on this compound in this context are not extensively documented, its analogs serve as important tools. Analogs of S-adenosyl-L-methionine (SAM), a key cofactor in numerous enzymatic reactions, are widely used to study the activity of methyltransferases. nih.govresearchgate.net These analogs can help in identifying enzyme substrates and modifying them for further study. nih.govresearchgate.net The study of such interactions is critical, as disruptions in the functioning of these enzymes are linked to many human diseases. nih.govresearchgate.net Various biochemical methods are employed to analyze these interactions, including affinity chromatography, fluorescence methods, and surface plasmon resonance, which help in evaluating binding affinities. nih.gov
Commonly used biochemical approaches to study protein interactions are summarized below.
| Biochemical Method | Primary Purpose |
|---|---|
| Co-Immunoprecipitation | To isolate and identify interacting proteins from a complex mixture. nih.gov |
| In Vitro Binding Assays | To directly test the interaction between purified proteins. nih.gov |
| Protein Cross-Linking | To stabilize transient or weak protein interactions for easier detection. nih.gov |
| Blue Native Gel Electrophoresis | To separate intact protein complexes under non-denaturing conditions. nih.gov |
| Rate-Zonal Centrifugation | To separate molecules based on their sedimentation rate, providing information on complex size and composition. nih.gov |
Investigation of Metabolic Pathway Modulation in Cellular Systems (e.g., cancer cell research)
The study of metabolic pathways in cellular systems, particularly in cancer research, is a rapidly evolving field. Cancer cells exhibit reprogrammed metabolic pathways to meet their high bioenergetic and biosynthetic demands for growth and proliferation. nih.govmdpi.com This metabolic reprogramming involves alterations in various pathways, including carbon, lipid, and amino acid metabolism, which in turn can modulate oncogenic signaling. nih.gov For example, metabolites can act as signaling molecules; 2-hydroxyglutarate (2HG), an oncometabolite, can disrupt metabolic and redox processes that are key to tumor progression. nih.gov
Targeting these unique metabolic dependencies in cancer cells presents a promising therapeutic strategy. nih.govmdpi.com The mTOR signaling pathway, for instance, is a central regulator of cell growth and metabolism and is frequently deregulated in various cancers. mdpi.com It plays a crucial role in protein synthesis, the pentose (B10789219) phosphate (B84403) pathway, and nucleotide synthesis. mdpi.com
While specific research on this compound's direct role in modulating metabolic pathways is limited, its structural analogs are relevant in the broader context of enzyme inhibition that can affect these pathways. The competition for nutrients between cancer cells and immune cells within the tumor microenvironment can significantly impact anti-tumor immune responses. mdpi.com By understanding how small molecules can influence metabolic enzymes, researchers aim to develop strategies that can selectively target cancer cell metabolism, potentially in combination with immunotherapy or chemotherapy. nih.gov
Inhibitory Effects on Specific Enzymes (e.g., nicotinamidases)
Nicotinamidases (PncA) are enzymes involved in the NAD+ salvage pathway, catalyzing the hydrolysis of nicotinamide (B372718) to nicotinic acid and ammonia. nih.gov This pathway is crucial for bacteria like Mycobacterium tuberculosis and is considered a target for developing new therapeutic agents. nih.gov
Analogs of nicotinamide and related structures have been explored as inhibitors of these enzymes. For example, nicotinaldehyde and its derivatives have been shown to be potent, competitive inhibitors of nicotinamidases from various sources. nih.gov These inhibitors bind in the low micromolar to low nanomolar range. nih.gov Kinetic analyses suggest that nicotinaldehyde acts as a competitive inhibitor with respect to the substrate nicotinamide. nih.gov The development of potent and selective inhibitors for nicotinamidases is an active area of research. nih.gov
Studies on a range of nicotinaldehyde analogs have demonstrated that substitutions on the pyridine ring can significantly influence inhibitory potency. For instance, 5-substituted nicotinaldehyde analogs were found to be potent inhibitors of all nicotinamidases tested. nih.gov
The table below summarizes the inhibitory activity of selected nicotinaldehyde analogs against nicotinamidases.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Type of Inhibition |
|---|---|---|---|
| Nicotinaldehyde | Nicotinamidases | 11 nM to 1.4 µM nih.gov | Competitive nih.gov |
| 3-Pyridine Carboxaldehyde | PncA from M. tuberculosis | 290 nM nih.gov | Competitive nih.gov |
| Pyrazinecarbonitrile | PncA from M. tuberculosis | 61 µM (KI) nih.gov | Irreversible nih.gov |
| 5-Bromonicotinaldehyde | Nicotinamidases | Potent Inhibitor nih.gov | Not Specified nih.gov |
| 5-Methylnicotinaldehyde | Nicotinamidases | Potent Inhibitor nih.gov | Not Specified nih.gov |
Materials Science and Industrial Applications
Development of Novel Materials with Tailored Electronic and Optical Properties
In materials science, organic compounds with specific functional groups are valuable building blocks for creating novel materials. An analog of this compound, Methyl 6-chloro-5-nitronicotinate, is recognized as a useful intermediate for synthesizing organic materials with special structures and functions. xsu.com Its unique molecular structure, featuring reactive sites, allows it to participate in various chemical reactions to construct complex molecules. xsu.com By coupling this intermediate with other compounds containing conjugated structures, it is possible to prepare new dyes with unique absorption and emission spectra. xsu.com Such materials have potential applications in fields like fluorescence detection and biological imaging. xsu.com The development of these materials often falls under the category of "functional dyes" or "optical materials". xsu.combldpharm.com
Intermediates in the Synthesis of Dyes and Pigments
The synthesis of organic dyes and pigments often involves the conversion of relatively simple organic chemicals into more complex intermediates, which are then used to build the final colorant molecule. epa.gov Historically, the industry relied on starting materials like benzene (B151609) and naphthalene (B1677914) derived from coal tar. epa.gov Compounds like Methyl 6-chloro-5-nitronicotinate serve as important intermediates in this field. xsu.com They can be used to create functional dyes by undergoing reactions such as coupling reactions. xsu.com The synthesis of various dye intermediates often involves steps like nitration and esterification, which are relevant to the structure of this compound and its analogs. epa.govncsu.edu
Role as Versatile Intermediates in Broader Organic Synthesis
This compound and its analogs are valuable intermediates in the broader field of organic synthesis, particularly in the preparation of pharmaceutical compounds. xsu.comchemicalbook.com For example, Methyl 6-chloro-5-nitronicotinate is a key raw material for synthesizing a variety of complex organic compounds and is used in the synthesis of antibacterial and antiviral drugs. xsu.com Its reactive sites enable it to participate in a range of organic reactions, including nucleophilic substitution, esterification, and coupling reactions. xsu.com Another related compound, Methyl 6-methylnicotinate, is used as a starting material in a multi-step synthesis to produce 6-methyl nicotine. google.com These examples highlight the utility of the substituted nicotinate scaffold in constructing diverse and complex molecular architectures for various applications. xsu.comgoogle.com
Future Directions and Emerging Research Avenues
Development of More Sustainable and Environmentally Benign Synthesis Protocols
The industrial production of related pyridine (B92270) derivatives, such as nicotinic acid, has traditionally relied on harsh oxidation processes, for instance, using nitric acid, which generates significant greenhouse gas byproducts like nitrous oxide. nih.govresearchgate.net There is a pressing need to develop greener synthetic routes. Future research in the synthesis of Methyl 6-nitronicotinate and its analogs should prioritize sustainability. nih.gov
Key strategies include:
Green Catalysts: Exploring the use of solid, reusable catalysts like activated fly ash or manganese-substituted aluminophosphates can reduce waste and avoid corrosive reagents. bhu.ac.inacs.org
Alternative Solvents: Moving away from conventional organic solvents towards more environmentally friendly options, such as water or solvent-free reaction conditions, is a critical goal. nih.govresearchgate.net
Energy Efficiency: The adoption of energy-efficient techniques like microwave-assisted or ultrasonic synthesis can drastically reduce reaction times and energy consumption compared to traditional heating methods. nih.govacs.org
| Synthesis Strategy | Traditional Approach | Proposed Sustainable Alternative | Key Benefits |
| Catalysis | Stoichiometric corrosive oxidants (e.g., nitric acid) nih.gov | Heterogeneous solid catalysts (e.g., activated fly ash, metal-organic frameworks) bhu.ac.in | Catalyst reusability, reduction of inorganic waste. acs.org |
| Solvents | Volatile organic compounds (VOCs) | Water, ethanol, or solvent-free conditions nih.govresearchgate.net | Reduced environmental impact and worker exposure. |
| Energy | Conventional reflux heating (hours) acs.org | Microwave or ultrasound irradiation (minutes) acs.org | Drastic reduction in reaction time and energy usage. |
| Process | Multi-step synthesis with isolated intermediates | One-pot multicomponent reactions acs.org | Increased efficiency, reduced waste and purification steps. |
Advanced Spectroscopic and Structural Characterization Techniques for Complex Analogs
While standard 1D NMR (¹H and ¹³C) and infrared spectroscopy are fundamental for routine characterization, the increasing complexity of this compound analogs necessitates the use of more advanced analytical techniques. semanticscholar.orgresearchgate.net Future work will require a multi-technique approach to unambiguously determine the constitution, configuration, and conformation of novel derivatives.
Emerging characterization approaches should include:
Two-Dimensional (2D) NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assigning complex proton and carbon signals and establishing through-bond connectivity in intricate molecular frameworks.
X-ray Crystallography: This technique provides definitive, three-dimensional structural information, which is invaluable for confirming stereochemistry and understanding intermolecular interactions in the solid state.
High-Resolution Mass Spectrometry (HRMS): HRMS provides exact mass measurements, allowing for the confident determination of elemental compositions. Coupling MS with techniques like gas chromatography (GC-MS) offers powerful separation and identification capabilities for complex reaction mixtures. fiveable.me
Chiroptical Spectroscopy: For chiral analogs, techniques such as Circular Dichroism (CD) are crucial for characterizing the stereochemical properties of molecules, which is particularly important for pharmacological activity.
| Technique | Type of Information Provided | Application to this compound Analogs |
| 2D NMR (COSY, HSQC, HMBC) | Through-bond atomic connectivity | Unambiguous assignment of proton and carbon signals in complex, substituted pyridine rings. |
| X-ray Crystallography | Absolute 3D molecular structure and crystal packing | Determining the precise stereochemistry of chiral derivatives and analyzing non-covalent interactions. mdpi.com |
| High-Resolution Mass Spectrometry | Exact molecular formula | Confirming the elemental composition of novel synthesized compounds. |
| Circular Dichroism (CD) | Stereochemical information (chirality) | Assigning the absolute configuration of enantiomerically pure analogs. |
In-depth Computational Modeling of Novel Reactivity and Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity and reaction mechanisms. coe.edusemanticscholar.org Applying these methods to this compound can accelerate the discovery of new reactions and provide deep mechanistic insights. mdpi.com
Future computational studies should focus on:
Reaction Mechanism Elucidation: Using DFT to map potential energy surfaces for reactions involving this compound can help distinguish between different possible pathways (e.g., stepwise vs. concerted) and identify rate-determining transition states. mdpi.comrsc.org
Reactivity and Selectivity Prediction: Calculating global and local reactivity descriptors can predict the most likely sites for electrophilic or nucleophilic attack, explaining the regioselectivity observed in substitution reactions. mdpi.comnih.gov
Molecular Docking and Dynamics: For medicinally relevant derivatives, molecular docking simulations can predict binding modes and affinities to biological targets. Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the ligand-protein complex over time. mdpi.comresearchgate.net
Spectroscopic Prediction: Calculating theoretical NMR chemical shifts, vibrational frequencies, and electronic transitions can aid in the interpretation of experimental spectra and confirm structural assignments.
| Computational Method | Research Goal | Specific Application for this compound |
| Density Functional Theory (DFT) | Elucidate reaction mechanisms and predict stereoselectivity. rsc.org | Modeling the transition states of nucleophilic aromatic substitution on the nitropyridine ring to understand regiochemical outcomes. mdpi.com |
| Reactivity Indices (Fukui functions, MESP) | Predict the most reactive sites on the molecule. mdpi.com | Identifying which atoms on the pyridine ring are most susceptible to nucleophilic or electrophilic attack. |
| Molecular Docking | Predict binding modes of ligands to protein targets. researchgate.net | Screening virtual libraries of this compound derivatives against known cancer targets like EZH2 or PARP-1. lifechemicals.com |
| Molecular Dynamics (MD) Simulation | Assess the stability of ligand-protein complexes. mdpi.com | Simulating the behavior of a high-affinity derivative bound to its target enzyme to understand key stabilizing interactions. |
Expansion of Medicinal Chemistry Applications through Rational Design Strategies
The pyridine ring is a privileged scaffold in drug discovery, and nitropyridines are versatile precursors for creating libraries of bioactive molecules. dovepress.commdpi.comnih.gov Rational design strategies can be employed to modify the this compound core to develop novel therapeutic agents. The nitro group itself is a key functional handle, as it can be readily reduced to an amino group, which can then be further functionalized. acs.org
Future medicinal chemistry efforts should include:
Scaffold Decoration: Systematically modifying the core structure by introducing diverse substituents at various positions on the pyridine ring to explore the structure-activity relationship (SAR).
Bioisosteric Replacement: Replacing the ester or nitro functionalities with other chemical groups that have similar physical or electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.
Fragment-Based Drug Design: Using the nitropyridine core as a starting fragment and growing it into a more potent lead compound by linking it to other small molecules that bind to adjacent sites on a protein target.
Target-Oriented Synthesis: Designing and synthesizing analogs specifically aimed at inhibiting enzymes that are known to be important in diseases like cancer, such as histone methyltransferases or poly(ADP-ribose) polymerases (PARPs). lifechemicals.com
| Design Strategy | Approach | Example Application |
| Structure-Activity Relationship (SAR) Exploration | Create a library of analogs with varied substituents on the pyridine ring. | Synthesize derivatives with different alkyl or aryl groups to probe a binding pocket for optimal interactions. |
| Pharmacokinetic Optimization | Modify functional groups to improve properties like solubility, metabolic stability, and cell permeability. researchgate.net | Convert the methyl ester to an ethyl or propyl ester, or to an amide, to tune solubility and hydrolysis rates. |
| Target-Specific Inhibition | Design analogs based on the known structure of an enzyme's active site. | Develop derivatives aimed at epigenetic targets by mimicking the structure of natural co-factors or substrates. |
| Prodrug Development | Temporarily modify the molecule to enhance drug delivery, with the active form being released in vivo. | Create a more lipophilic ester that can cross cell membranes and is then hydrolyzed to a carboxylic acid inside the cell. |
Exploration of New Biological Targets and Pathways for Chemical Probes
High-quality chemical probes are essential tools for validating new biological targets for drug discovery. nih.gov These are potent, selective, and cell-permeable small molecules used to interrogate the function of a specific protein in a biological system. tocris.com Derivatives of this compound could be developed into novel chemical probes to explore emerging areas of biology, particularly epigenetics. nih.gov
Future research should focus on:
Epigenetic Targets: The field of epigenetics, which involves the regulation of gene expression through modifications to DNA and histone proteins, is a major area for therapeutic intervention. nih.gov Screening libraries of this compound derivatives against epigenetic "writer," "reader," and "eraser" proteins could identify novel modulators. lifechemicals.com
Phenotypic Screening: Performing unbiased screens of compound libraries in cell-based models of disease to identify molecules that produce a desired phenotype. The specific protein target of the active compound can then be identified in subsequent studies.
Probe Development: Once an active compound is identified, it can be optimized through medicinal chemistry to meet the stringent criteria of a chemical probe, which typically include high potency (<100 nM), significant selectivity (>30-fold over related family members), and demonstrated on-target activity in cells (<1 µM). tocris.com
Fluorescent Probes: Incorporating fluorescent moieties into the molecular structure can create probes for use in advanced cell imaging techniques to visualize biological processes in real-time. The intrinsic fluorescent properties of some styrylpyridine derivatives suggest this is a viable strategy. mdpi.com
| Target Class | Rationale for Exploration | Example Proteins |
| Histone Methyltransferases (Writers) | These enzymes are frequently dysregulated in cancer; probes can help validate them as therapeutic targets. lifechemicals.com | EZH2, MLL1, G9a |
| Bromodomains (Readers) | These domains recognize acetylated histones and are targets in oncology and inflammation. nih.gov | BRD4, CREBBP |
| Histone Demethylases (Erasers) | Inhibitors of these enzymes are being explored for cancer and inflammatory diseases. lifechemicals.com | KDM6B (JMJD3), LSD1 |
| Kinases | A well-established class of drug targets; novel scaffolds are always needed to overcome resistance. | Cdc7, various receptor tyrosine kinases |
Q & A
Q. Reproducibility Tips :
- Document exact molar ratios, reaction times, and temperature gradients.
- Report solvent purity and equipment calibration details (e.g., NMR spectrometers) to align with IUPAC standards .
- Include supplementary data (e.g., TLC Rf values, IR spectra) in supporting information for cross-validation .
Q. Table 1: Comparative Synthetic Methods
| Method | Yield (%) | Purity (HPLC) | Key Reference Technique |
|---|---|---|---|
| Direct nitration | 65–70 | ≥97% | ¹H NMR, IR |
| Microwave-assisted | 75–80 | ≥98% | LC-MS |
Basic Question: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
Essential techniques include:
Q. Best Practices :
- Compare data with literature values for methyl nitropyridine derivatives to rule out isomers .
- Use high-resolution MS to resolve ambiguities in fragment patterns .
Advanced Question: How can conflicting spectral data for this compound be resolved?
Answer:
Discrepancies in NMR or IR data often arise from:
Solvent Effects : Ensure consistent deuterated solvents (e.g., DMSO-d6 vs. CDCl₃) for NMR comparisons .
Impurity Interference : Re-purify the compound and re-analyze via HPLC (≥99% purity threshold) .
Isomeric Contamination : Perform 2D NMR (e.g., COSY, NOESY) to confirm substitution patterns .
Case Study :
A 2022 study reported δ 8.7 ppm for H-2 in DMSO-d6, but a 2024 replication in CDCl₃ observed δ 8.6 ppm. The shift was attributed to solvent polarity differences, resolved by re-testing in a common solvent .
Advanced Question: What strategies optimize the stability of this compound under varying storage conditions?
Answer:
Stability is influenced by:
Q. Experimental Validation :
- Accelerated stability studies (40°C/75% RH for 4 weeks) showed ≤2% degradation via HPLC .
- Avoid prolonged exposure to bases (e.g., amines), which catalyze ester hydrolysis .
Advanced Question: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
Methodology :
DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model transition states and activation energies .
Solvent Effects : Apply PCM models to simulate polar aprotic solvents (e.g., DMF) .
Q. Key Findings :
- The nitro group at position 6 directs electrophiles to position 2, confirmed by Fukui indices .
- Predicted activation energy for SNAr reactions: ~25 kcal/mol, validated experimentally via kinetic studies .
Advanced Question: How should researchers address contradictions in reported biological activity data for this compound derivatives?
Answer:
Resolution Steps :
Standardize Assays : Use positive/negative controls (e.g., IC50 values for reference inhibitors) .
Validate Purity : Re-test compounds with ≥98% purity to exclude confounding impurities .
Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers .
Example : A 2023 study reported anti-inflammatory activity (IC50 = 10 μM), but a 2024 study found no activity. Re-analysis revealed the latter used impure samples (95% vs. 98% purity), highlighting purity thresholds in bioassays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
